2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
2-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide (CAS: 1203279-37-1, C₁₆H₁₈FNO₃S₂, MW: 355.45) is a sulfonamide derivative featuring a 2-fluorobenzenesulfonamide moiety linked via a methyl group to a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl group at the 4-position (Fig. 1) . Its synthesis involves multi-step reactions, including sulfonylation of aromatic amines and cyclization to form the oxane-thiophene scaffold. Similar compounds are often synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of ethyl 4-{N-[(thiophen-2-yl)methyl]-4-fluorobenzenesulfonamido}benzoat, which undergoes hydrolysis to yield bioactive benzoic acid derivatives .
Properties
IUPAC Name |
2-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c17-13-4-1-2-5-14(13)23(19,20)18-12-16(7-9-21-10-8-16)15-6-3-11-22-15/h1-6,11,18H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVQDZGWOKSBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves several steps. The synthetic route typically includes the reaction of 2-fluorobenzenesulfonyl chloride with a tetrahydro-2H-pyran derivative containing a thiophene group. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including as a ligand for various receptors.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist for certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared with five analogues (Table 1), highlighting key structural differences:
Key Observations :
- Electron-Withdrawing Groups : The 2-fluoro substituent in the target compound and analogue 5 may enhance metabolic stability compared to 4-methyl or 4-chloro groups .
- Bioisosteric Replacements : Replacing oxane with oxazole (compound 4) or thiazole (compound 5) alters electronic properties and hydrogen-bonding capacity, impacting biological activity .
Biological Activity
2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a unique structural arrangement, making it a subject of interest in medicinal chemistry and pharmacology. Its potential biological activities, particularly in antimicrobial and anticancer applications, warrant a detailed examination of its mechanisms and effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide |
| Molecular Formula | C17H20FN3O3S |
| Molecular Weight | 353.43 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. The presence of the fluorine atom may enhance the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing various signaling pathways related to inflammation and cancer.
Biological Activity
Research has indicated that compounds similar to 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide exhibit significant biological activities:
Antimicrobial Activity
Studies have shown that sulfonamide derivatives possess antimicrobial properties. The ability to inhibit bacterial growth makes them candidates for further development in treating infections.
Anticancer Properties
Research into fluorinated compounds has revealed their potential as anticancer agents. For instance, fluorinated analogs of glucose have demonstrated enhanced cytotoxic effects against cancer cells by inhibiting glycolysis, which is often upregulated in tumors . This suggests that 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide may similarly impact cancer metabolism.
Case Studies and Research Findings
Recent studies have focused on the biological effects of related compounds:
- Fluorinated Derivatives of 2-Deoxy-D-Glucose : These compounds showed potent inhibition of hexokinase activity, leading to reduced glycolytic flux in glioblastoma cells. The modifications enhanced stability and uptake, suggesting a promising pathway for developing new cancer therapies .
- Antimicrobial Efficacy : A study investigating various sulfonamide derivatives reported significant activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics based on this scaffold.
- In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of 2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide, focusing on its safety profile and effectiveness in treating infections or tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
